

Application Notes & Protocols: Trimethyl Pyrazole Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1340773

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, particularly those with trimethyl substitutions, are of significant interest due to their metabolic stability and ability to act as versatile pharmacophores.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, kinase inhibitory, antimicrobial, and anticancer effects, making them a cornerstone in the design of novel therapeutic agents.[2][3][4][5][6] Marketed drugs like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of the pyrazole core.[2][4][5]

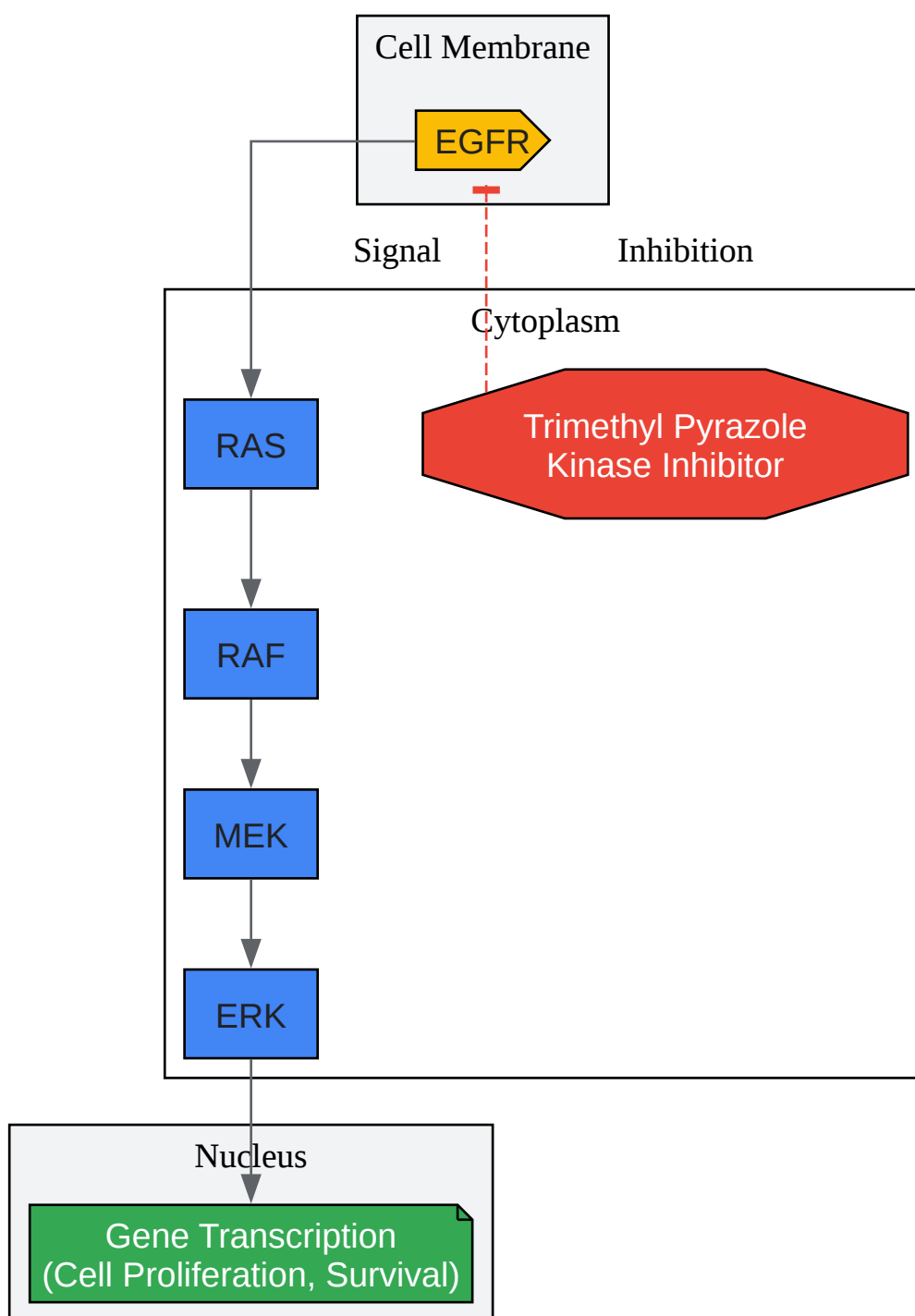
Key Therapeutic Applications & Mechanisms of Action

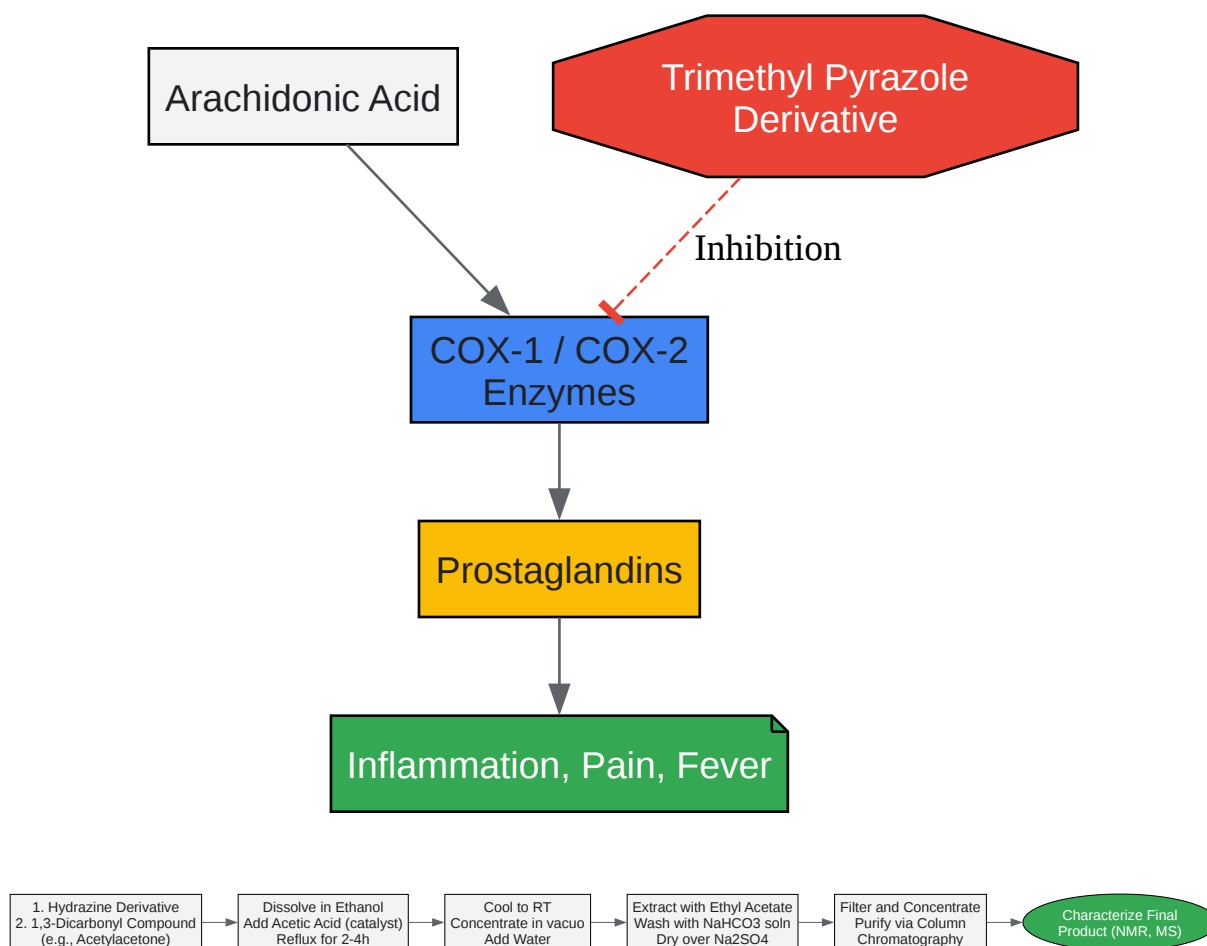
Kinase Inhibitors in Oncology

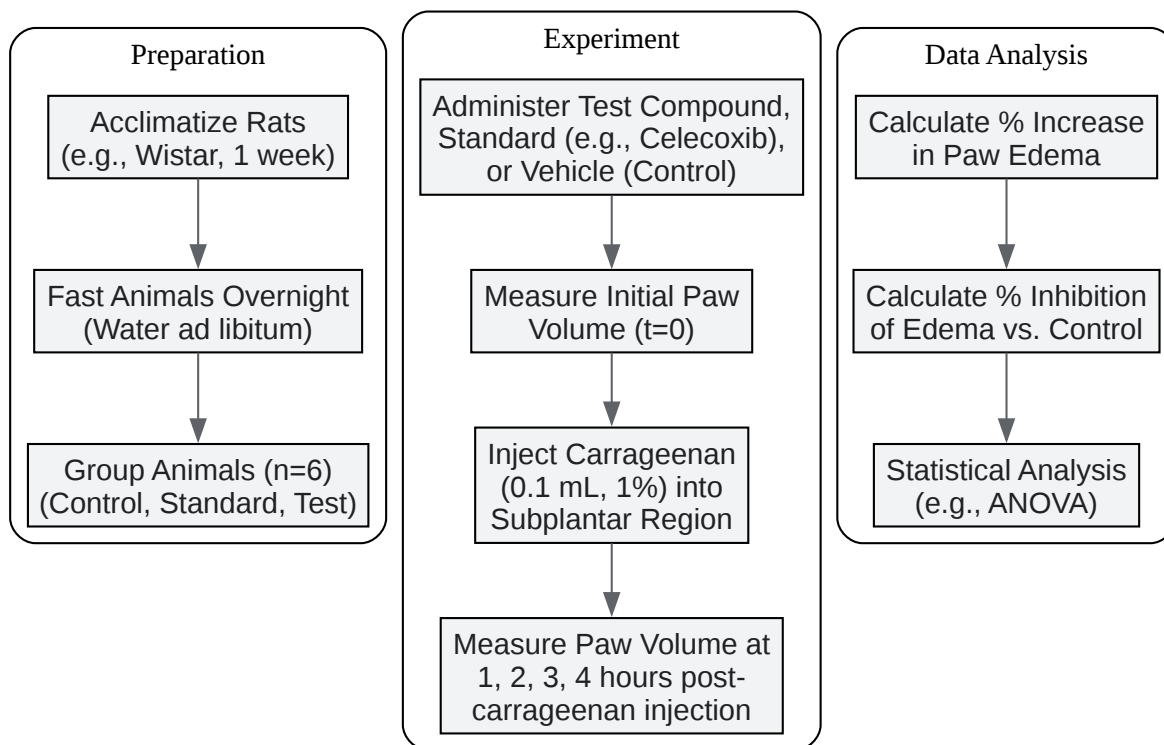
Trimethyl pyrazole derivatives are extensively used to design various kinase inhibitors for cancer therapy.[7] The pyrazole scaffold is particularly effective as a hinge-binder, fitting into the ATP-binding site of numerous kinases, thereby inhibiting their function and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Mechanism: Dysregulation of protein kinase activity is a hallmark of many cancers.[1] Pyrazole derivatives can be designed to selectively target specific kinases, such as Epidermal Growth

Factor Receptor (EGFR), Aurora kinases, and Cyclin-Dependent Kinases (CDKs).^{[1][7][8][9]} By competitively binding to the ATP pocket, these inhibitors block the phosphorylation of substrate proteins, which in turn arrests the cell cycle and can induce apoptosis in tumor cells.^{[1][7]}







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